フェネチルフェルラート

概要

説明

Phenethyl ferulate is a naturally occurring compound found in various plants, particularly in the traditional Chinese medicinal herb Notopterygii Rhizoma et Radix. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in managing inflammation-linked diseases .

科学的研究の応用

Phenethyl ferulate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying esterification and other organic reactions.

Biology: Phenethyl ferulate is studied for its role in modulating inflammatory pathways in cells.

Industry: Phenethyl ferulate is used in the formulation of anti-inflammatory drugs and supplements.

作用機序

フェネチルフェルラートは、主に重要な炎症性経路の阻害によって効果を発揮します。核因子κB(NF-κB)、プロテインキナーゼB(Akt)、およびマイトジェン活性化プロテインキナーゼ(MAPK)シグナル伝達経路を標的とします。 これらの経路を阻害することによって、フェネチルフェルラートは、プロスタグランジンE2、腫瘍壊死因子α、インターロイキンなどの炎症性メディエーターの産生を減少させます .

生化学分析

Biochemical Properties

Phenethyl Ferulate has been shown to interact with various enzymes and proteins. It exhibits inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC50 values of 4.35 μM and 5.75 μM, respectively . These enzymes are involved in the production of inflammatory mediators, suggesting that Phenethyl Ferulate may play a role in modulating inflammatory responses .

Cellular Effects

In cellular studies, Phenethyl Ferulate has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These effects suggest that Phenethyl Ferulate can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

Phenethyl Ferulate exerts its effects at the molecular level through various mechanisms. It has been found to suppress the overproduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), as well as the phosphorylation of inhibitor of NF-κB kinase α (IκB-α), protein kinase B (Akt), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38 . These findings suggest that Phenethyl Ferulate can influence gene expression and enzyme activity, contributing to its anti-inflammatory effects .

準備方法

合成経路と反応条件: フェネチルフェルラートは、フェルラ酸とフェネチルアルコールのエステル化によって合成できます。反応は通常、硫酸または塩酸などの触媒を還流条件下で使用して行われます。 反応混合物は、再結晶またはクロマトグラフィーによって精製して純粋なフェネチルフェルラートを得ます .

工業生産方法: 工業的な設定では、フェネチルフェルラートの生産は同様のエステル化プロセスを含みますが、より大規模に行われます。連続フロー反応器と自動化されたシステムを使用すると、化合物の効率と収率が向上します。 精製プロセスには、高純度を保証するために、高速液体クロマトグラフィー(HPLC)などの高度な技術が含まれる場合があります .

化学反応の分析

反応の種類: フェネチルフェルラートは、以下を含むさまざまな化学反応を起こします。

酸化: フェネチルフェルラートキノンを形成するために酸化できます。

還元: 還元反応は、フェネチルフェルラートを対応するアルコール誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: フェネチルフェルラートキノン。

還元: フェネチルアルコール誘導体。

4. 科学研究への応用

フェネチルフェルラートは、幅広い科学研究に応用されています。

化学: エステル化やその他の有機反応の研究におけるモデル化合物として使用されます。

生物学: フェネチルフェルラートは、細胞の炎症性経路の調節における役割について研究されています。

類似化合物との比較

フェネチルフェルラートは、シクロオキシゲナーゼ(COX)と5-リポキシゲナーゼ(5-LOX)酵素の二重阻害においてユニークであり、それぞれIC50値は4.35μMと5.75μMです . 類似の化合物には以下が含まれます。

カフェイン酸フェネチルエステル(CAPE): 抗炎症作用と抗酸化作用で知られています。

エチルフェルラート: 抗炎症効果が類似したフェルラ酸の別の誘導体です。

レスベラトロール: 抗炎症作用と神経保護作用を持つポリフェノール化合物.

特性

IUPAC Name |

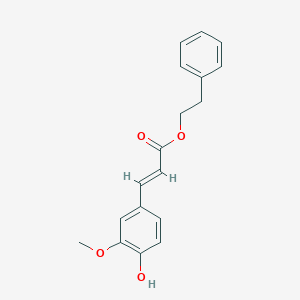

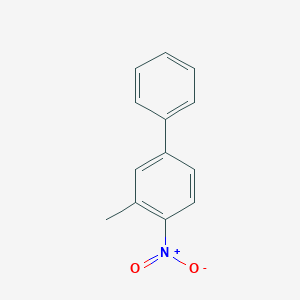

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with the biological effects of Phenethyl Ferulate?

A1: Phenethyl Ferulate exhibits its effects through multiple pathways, primarily linked to its antioxidant and anti-inflammatory properties. Research suggests that it can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and the activation of the Nrf2 transcription factor. [] This, in turn, upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. [] Additionally, Phenethyl Ferulate has been shown to inhibit pro-inflammatory enzymes such as ornithine decarboxylase (ODC), tyrosine protein kinase (TPK), and lipoxygenase, thereby reducing the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs). []

Q2: What is the role of Phenethyl Ferulate in modulating apoptosis, and how does this relate to its chemopreventive potential?

A2: Studies indicate that Phenethyl Ferulate can promote apoptosis, a process of programmed cell death that helps eliminate damaged or abnormal cells. [] This pro-apoptotic effect has been observed in colon cancer models, where Phenethyl Ferulate increased the apoptotic index in tumors. [] This ability to induce apoptosis is considered a significant contributor to its chemopreventive potential against colon cancer. []

Q3: Does Phenethyl Ferulate interact with any specific molecular targets?

A3: While Phenethyl Ferulate exhibits a range of biological activities, its specific molecular targets remain an active area of research. Some studies suggest that it might interact with and stabilize transthyretin (TTR), a protein implicated in amyloidoses. [] This interaction could potentially inhibit TTR amyloidogenesis, offering a therapeutic avenue for these diseases. []

Q4: What structural features of Phenethyl Ferulate contribute to its biological activity?

A4: Research comparing Phenethyl Ferulate with its derivatives, such as methyl caffeate and other caffeic acid esters, has provided insights into structure-activity relationships. Studies suggest that the presence of the phenethyl group in Phenethyl Ferulate is crucial for its potent inhibitory effects on enzymes like TPK and lipoxygenase. [] Modifications to the caffeic acid moiety, such as in Phenylethyl Dimethylcaffeate, can further enhance its chemopreventive activity against colon cancer. [, ]

Q5: Are there any known sources of Phenethyl Ferulate in nature?

A5: Phenethyl Ferulate has been identified in several plant sources traditionally used in medicine. Notably, it is found in Notopterygium forbesii Boiss, a plant used in traditional Chinese medicine. [, ] Additionally, it is present in propolis, a resinous substance collected by honey bees from various plants, including those belonging to the Eupatorium genus. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

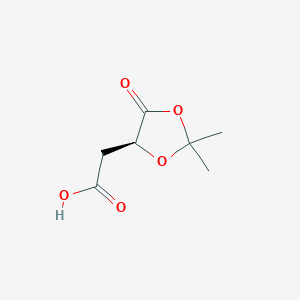

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)

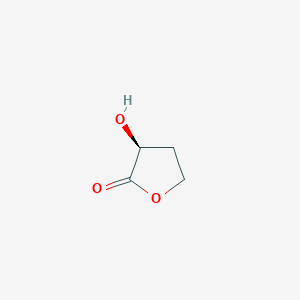

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

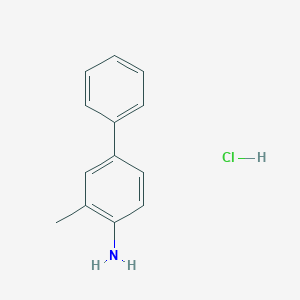

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)